molecular formula C8H4BrFO2 B1381454 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one CAS No. 1823346-06-0

2-Bromo-4-fluorobenzo[b]furan-3(2H)-one

Cat. No.: B1381454
CAS No.: 1823346-06-0
M. Wt: 231.02 g/mol
InChI Key: HTIAYVZCJFGJTE-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzo[b]furan-3(2H)-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and fluorine atoms on the benzofuran ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of benzofuran derivatives. For instance, a starting material such as 2-bromo-3-fluorobenzoic acid can be subjected to cyclization reactions to form the benzofuran ring . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluorobenzo[b]furan-3(2H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or gold. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Properties

IUPAC Name

2-bromo-4-fluoro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-8-7(11)6-4(10)2-1-3-5(6)12-8/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIAYVZCJFGJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one
Reactant of Route 2
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one
Reactant of Route 3
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one
Reactant of Route 4
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one
Reactant of Route 5
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one
Reactant of Route 6
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one

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